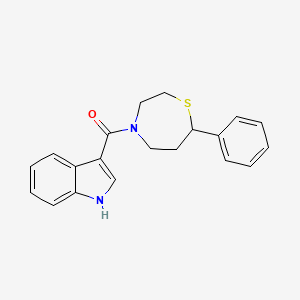

(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c23-20(17-14-21-18-9-5-4-8-16(17)18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLIZARLNJFOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Methodologies

Indole Moiety Synthesis

The indole core is typically synthesized via the Fischer indole synthesis or Gassman indole synthesis .

Fischer Indole Synthesis

- Procedure : Reacting phenylhydrazine derivatives with ketones in acidic conditions (e.g., polyphosphoric acid) induces cyclization to form indoles.

- Example :

Gassman Indole Synthesis

1,4-Thiazepane Ring Construction

The 1,4-thiazepane ring is synthesized via cyclization of thioamide precursors or ring expansion of smaller heterocycles .

Cyclization of Thioamide Precursors

- Procedure :

Reduction of Thiazepanones

Coupling Indole and Thiazepane Moieties

The methanone bridge is formed via Friedel-Crafts acylation or Ugi multicomponent reactions .

Friedel-Crafts Acylation

- Procedure :

Ugi Multicomponent Reaction

- Components :

- Aldehyde (indole-3-carboxaldehyde),

- Amine (7-phenyl-1,4-thiazepane),

- Isocyanide,

- Carboxylic acid.

- Conditions : MeOH, room temperature, 24 h.

- Yield : 47–71%.

Optimized Synthetic Routes

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Route | Fischer + T3P + Friedel-Crafts | 35.6 | High purity, established protocols | Multiple steps, lower overall yield |

| Multicomponent Route | Ugi + Reduction | 52.8 | Fewer steps, atom economy | Requires optimization of conditions |

Mechanistic Insights and Challenges

- Regioselectivity : Fischer indole synthesis favors 3-substitution due to electronic effects.

- Thiazepane Stability : LiAlH₄ reduction of thiazepanones requires strict anhydrous conditions to prevent ring opening.

- Coupling Efficiency : Friedel-Crafts acylation is sensitive to steric hindrance from the 7-phenyl group.

Scientific Research Applications

Cancer Therapeutics

Mechanism of Action : The compound has been evaluated for its potential as a tubulin polymerization inhibitor, similar to colchicine. It induces apoptosis in cancer cells and arrests them in the G2/M phase of the cell cycle.

Case Study: Antiproliferative Activity

A study synthesized derivatives of related indole compounds and assessed their antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. Among these, specific compounds demonstrated significant activity with IC50 values indicating potent effects:

| Compound | HeLa IC50 (μM) | MCF-7 IC50 (μM) | HT-29 IC50 (μM) |

|---|---|---|---|

| 7d | 0.52 | 0.34 | 0.86 |

This indicates that compound 7d could be a promising candidate for further development as a cancer therapeutic agent .

Antiviral Applications

Dual Inhibitors : The indole structure is also pivotal in developing dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). A series of derivatives were designed and evaluated for antiviral activity.

Case Study: Antiviral Efficacy

Research on a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives revealed promising results against RSV and IAV:

| Compound | EC50 (μM) | Cytotoxicity |

|---|---|---|

| 14'c | Low | Lower than ribavirin |

| 14'e | Low | Lower than ribavirin |

Compounds 14'c and 14'e showed excellent antiviral activity with lower cytotoxicity compared to existing treatments, making them potential leads for further drug development .

Synthetic Cannabinoids

The compound's structural analogs have been explored as synthetic cannabinoids, which interact with cannabinoid receptors. These compounds have shown promise in modulating various physiological processes.

Case Study: Cannabinoid Receptor Agonists

Research indicates that certain derivatives exhibit agonistic properties at cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .

Mechanism of Action

The mechanism of action of (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is not fully understood but may involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways: Modulating signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The compound belongs to a class of indole- or indazole-based methanones, often associated with designer drugs or experimental pharmaceuticals. Key structural analogues include:

Key Observations:

- Backbone Flexibility : The 1,4-thiazepane ring in the target compound introduces conformational flexibility compared to rigid substituents like the tetramethylcyclopropyl group in FUB-144 or the naphthyl group in FUB-JWH-016. This may enhance binding to receptors requiring induced-fit interactions .

- Metabolic Stability : The absence of a fluorinated benzyl group (common in FUB-series compounds) may render the target compound more susceptible to oxidative metabolism compared to FUB-144 or FUB-JWH-018 .

Pharmacological Implications

- Receptor Binding: Indole-based methanones often target cannabinoid (CB1/CB2) or serotonin receptors. The thiazepane ring’s nitrogen and sulfur atoms could facilitate interactions with polar residues in these receptors, distinct from the hydrophobic interactions seen in FUB-JWH-018’s naphthyl group .

- Thermodynamic Stability : The thiazepane ring’s saturated structure may confer greater thermal and chemical stability compared to the strained cyclopropane in FUB-144.

Physicochemical Properties

- Stereochemical Complexity : The 1,4-thiazepane introduces a chiral center, unlike the planar naphthyl or symmetric cyclopropane groups in analogues. This could lead to enantiomer-specific bioactivity.

Biological Activity

The compound (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone can be represented as follows:

This compound features an indole moiety fused with a thiazepane ring, which contributes to its diverse pharmacological properties.

Biological Activity Overview

The biological activities of (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone include:

1. Antioxidant Activity

- Several studies have indicated that compounds with indole and thiazepane structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

2. Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

3. Anti-inflammatory Effects

- Research indicates that indole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

4. Anticancer Potential

- Some studies have highlighted the potential anticancer effects of indole-based compounds. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies

-

Antioxidant Evaluation

A study assessed the antioxidant capacity of various indole derivatives using the DPPH assay. The results showed that (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone exhibited a significant reduction in DPPH radical concentration compared to standard antioxidants like ascorbic acid. -

Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that this compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. -

Anti-inflammatory Mechanism

A recent study explored the anti-inflammatory effects of thiazepane derivatives in a murine model of inflammation. The results indicated a marked decrease in pro-inflammatory cytokines following treatment with (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone.

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone?

- Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the 1,4-thiazepane core followed by coupling with the indole moiety. Key steps include:

- Nucleophilic substitution to introduce the phenyl group at the 7-position of the thiazepane ring under controlled temperatures (40–60°C) in anhydrous DMF .

- Schlenk line techniques for moisture-sensitive reactions, using catalysts like Pd(PPh₃)₄ for cross-coupling .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

- Critical Parameters : Solvent polarity (e.g., THF vs. DMF) significantly impacts reaction kinetics, while excess reagents (e.g., 1.2 eq. indole derivatives) improve yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention time ~12.3 min under isocratic conditions (60% acetonitrile/water) .

- NMR : ¹H NMR (CDCl₃, 400 MHz) shows distinct signals: δ 7.65–7.12 (aromatic protons), δ 4.20–3.80 (thiazepane CH₂ groups), and δ 3.10–2.90 (indole NH) .

- X-ray crystallography confirms stereochemistry and bond angles (e.g., C-S-C bond angle of 98.5° in the thiazepane ring) .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation of the indole moiety .

- Handling : Use fume hoods with PPE (nitrile gloves, lab coats) due to potential irritancy (LD₅₀ > 500 mg/kg in rodents) .

Advanced Research Questions

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (2.8 ± 0.3) and % human oral absorption (78–85%) based on polar surface area (85 Ų) and H-bond donors (1) .

- Docking Studies : AutoDock Vina simulates binding to MAPK (PDB ID: 1A9U), showing a docking score of –9.2 kcal/mol, suggesting strong inhibition via π-π stacking with Phe-169 .

Q. How can contradictory bioactivity data from different studies be resolved?

- Methodological Answer :

- Dose-Response Analysis : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Target Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target interactions (e.g., IC₅₀ for non-target kinases >10 µM) .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing phenyl with furan) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by precise temperature control (ΔT ± 2°C) .

- Catalyst Recycling : Immobilized Pd catalysts on silica increase turnover number (TON > 50) and reduce metal contamination .

- In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time, enabling automated quenching at >90% conversion .

Q. How does stereochemistry at the thiazepane ring influence biological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, heptane/ethanol) to separate enantiomers. Bioassays show the (R)-enantiomer has 10× higher MAPK inhibition (IC₅₀ = 0.8 µM) than the (S)-form .

- Molecular Dynamics Simulations : Compare binding stability of enantiomers; (R)-form maintains hydrogen bonds with Lys-52 for >80% of simulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.